molecular formula C9H16ClN3O7 B14611289 scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- CAS No. 58484-20-1

scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy-

Cat. No.: B14611289
CAS No.: 58484-20-1
M. Wt: 313.69 g/mol
InChI Key: DKSKVMFAIUVFEW-UHFFFAOYSA-N
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Description

Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of scyllo-inositol, a naturally occurring cyclohexanehexol. The addition of the 2-chloroethyl nitrosoamino group introduces unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- typically involves multiple steps. The initial step often includes the protection of hydroxyl groups on scyllo-inositol to prevent unwanted reactions. This is followed by the introduction of the 2-chloroethyl nitrosoamino group through a series of nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of scyllo-inositol with different functional groups, which can be tailored for specific applications.

Scientific Research Applications

Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Scyllo-Inositol: The parent compound, which lacks the 2-chloroethyl nitrosoamino group.

    Myo-Inositol: Another isomer of inositol with different biological properties.

    D-chiro-Inositol: Known for its role in insulin signaling and metabolic regulation.

Uniqueness

Scyllo-Inositol, 1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-1-deoxy- is unique due to the presence of the 2-chloroethyl nitrosoamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

CAS No.

58484-20-1

Molecular Formula

C9H16ClN3O7

Molecular Weight

313.69 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(2,3,4,5,6-pentahydroxycyclohexyl)urea

InChI

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-3-4(14)6(16)8(18)7(17)5(3)15/h3-8,14-18H,1-2H2,(H,11,19)

InChI Key

DKSKVMFAIUVFEW-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(C(=O)NC1C(C(C(C(C1O)O)O)O)O)N=O

Origin of Product

United States

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